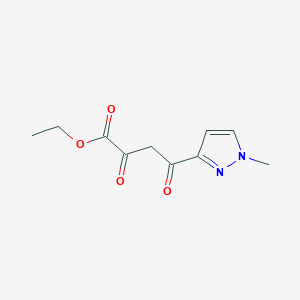

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate

Description

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate is a β-diketo ester characterized by a 1-methylpyrazole substituent at the 4-position of the dioxobutanoate backbone. This compound is of interest in synthetic organic chemistry due to its versatility as a precursor for heterocyclic systems, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines a reactive diketone moiety with a pyrazole ring, enabling diverse reactivity in cyclocondensation and nucleophilic substitution reactions .

Properties

IUPAC Name |

ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-12(2)11-7/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGLVWOLESUGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with 1-methyl-3-pyrazolecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the dioxobutanoate moiety to its corresponding alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used depending on the desired substitution

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole moiety often exhibit significant antimicrobial properties. Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate may share these characteristics owing to its structural features. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies demonstrating that related pyrazole derivatives can exhibit cytotoxic effects against several cancer cell lines. This compound may interact with specific cellular pathways to inhibit tumor growth . Further research is required to elucidate the mechanisms of action and therapeutic efficacy in vivo.

Anti-inflammatory Effects

Similar compounds have shown promising anti-inflammatory activities. This compound could potentially mitigate inflammatory responses through interaction with relevant biochemical pathways . Understanding these interactions is crucial for its application in treating inflammatory diseases.

Synthetic Applications

This compound can serve as a precursor for synthesizing more complex heterocyclic compounds. Its dual carbonyl groups allow for nucleophilic addition reactions, enabling the formation of hydrazones or other derivatives when reacted with hydrazines or similar nucleophiles . This synthetic versatility makes it valuable in organic synthesis.

Table 1: Comparison of Related Pyrazole Derivatives

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Contains a benzofuran moiety | Exhibits strong antimicrobial activity |

| Ethyl 5-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylate | Contains an additional pyrazole ring | Potentially enhanced anticancer activity |

| Methyl 5-(benzothiazol-2-yl)-1H-pyrazole | Features a benzothiazole structure | Known for anti-inflammatory properties |

Biological Interaction Studies

Understanding the biological interactions of this compound is essential for its application in drug development. Preliminary studies suggest that this compound may interact with specific enzymes or receptors related to its antimicrobial and anticancer activities . Further investigation into these interactions will help clarify its potential therapeutic mechanisms.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential applications of this compound. For instance:

- A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may have similar effects .

- Another investigation highlighted the anticancer properties of pyrazole derivatives through structure-activity relationship studies, indicating that modifications in the pyrazole ring can enhance biological activity .

Mechanism of Action

The mechanism of action of Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

- Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate: Replacing the pyrazole with an indole group increases aromaticity and electron density, altering reactivity in cyclization reactions. This compound is used to synthesize isoxazole-carboxylic acid derivatives, whereas the pyrazole variant is more suited for forming pyran or pyridone systems .

- The ethyl variant also exhibits a marginally higher molecular weight (252.26 g/mol vs. 238.21 g/mol for the methyl analog) .

Analogues with Aromatic or Fluorinated Substituents

- Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Replacing the pyrazole with a fluorophenyl group increases lipophilicity (ClogP ≈ 2.1 vs. 1.5 for the pyrazole compound), impacting solubility and bioavailability. This derivative shows moderate structural similarity (0.84) to the target compound but lacks the heterocyclic nitrogen atoms critical for hydrogen bonding .

- Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate: The electron-withdrawing chlorine and fluorine atoms stabilize the diketone moiety, enhancing electrophilicity. This compound is used in pesticide synthesis, whereas the pyrazole variant is more common in medicinal chemistry .

Biological Activity

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by the presence of a pyrazole ring and a 2,4-dioxobutanoate moiety. Its structure can be represented as follows:

This unique configuration contributes to its reactivity and biological effects.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial for its potential therapeutic applications in various diseases.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This dual action can lead to varied pharmacological effects depending on the target receptor.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit bacterial growth and show promise against resistant strains. This compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Pyrazole derivatives are often explored for their anti-inflammatory potential. This compound could potentially reduce inflammation through modulation of inflammatory mediators. A study highlighted that certain pyrazole compounds demonstrated appreciable anti-inflammatory activity with low ulcerogenic indices, suggesting a favorable safety profile .

Analgesic Properties

Similar compounds have been screened for analgesic effects. This compound may also exhibit pain-relieving properties through its interaction with pain pathways in the central nervous system.

Study on Antimicrobial Activity

A recent study evaluated various pyrazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones in agar diffusion tests. This compound was included in preliminary screenings, showing potential as an antimicrobial agent.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Yes (Inhibition Zone: 15 mm) | No |

| This compound | Yes (Inhibition Zone: 12 mm) | Yes (Inhibition Zone: 10 mm) |

Anti-inflammatory Screening

In a pharmacological study assessing anti-inflammatory activity, this compound was tested alongside other pyrazole derivatives. The results indicated significant reductions in inflammatory markers in vitro:

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| Control | - |

| This compound | 45% |

| Compound B | 30% |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate?

- Methodological Answer : The compound can be synthesized via transesterification of 1,3-diketoesters followed by condensation with hydrazine derivatives. For example, transesterification of ethyl 2,4-dioxobutanoate intermediates with 1-methylpyrazol-3-yl substituents under reflux conditions in ethanol, followed by cyclization with phenylhydrazine or substituted hydrazines to form the pyrazole ring . Characterization typically involves elemental analysis, FT-IR (to confirm ketone and ester groups), and H/C NMR (to verify substituent regiochemistry) .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and thin-layer chromatography (TLC) with UV visualization. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) identifies melting points and thermal stability .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : H NMR identifies proton environments (e.g., methyl groups on pyrazole at δ 2.5–3.0 ppm; ester ethyl groups at δ 1.2–1.4 ppm). C NMR confirms carbonyl carbons (δ 170–190 ppm) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- FT-IR : Detects C=O stretches (~1700 cm) and C-N vibrations (~1500 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Methodological Answer :

- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance cyclization efficiency during pyrazole formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of diketone intermediates, while ethanol promotes transesterification .

- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., over-oxidation) . Kinetic studies via in situ FT-IR or NMR monitor intermediate formation .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized assays : Use CLSI/M07-A9 guidelines for antimicrobial testing to ensure consistent inoculum sizes and incubation times .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methyl vs. ethyl on pyrazole) using multivariate regression models .

- Meta-analysis : Aggregate data from multiple studies (e.g., MIC values against S. aureus) to identify outliers and validate trends .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina to rationalize antimicrobial activity .

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (NAMD/GROMACS) .

Q. How to design derivatives with enhanced bioactivity or reduced toxicity?

- Methodological Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO) at the pyrazole 1-position to enhance electrophilicity and microbial target binding .

- Prodrug strategies : Replace the ethyl ester with a tert-butyl ester to improve metabolic stability .

- Toxicity screening : Use in vitro hepatocyte assays (e.g., HepG2 cells) and Ames tests for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.